
4-Chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one is a chlorinated organic compound with a unique structure that includes a furan ring substituted with chlorine, hydroxyl, and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one typically involves the chlorination of a furan derivative followed by the introduction of the hydroxypropan-2-yl and dimethyl groups. One common method starts with the chlorination of 5,5-dimethylfuran-2-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The resulting chlorinated intermediate is then reacted with 2-hydroxypropan-2-yl derivatives under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the furan ring into a more saturated structure.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one involves its interaction with molecular targets such as enzymes or receptors. The chlorine and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting or activating specific biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-(2-hydroxypropan-2-yl)benzene-1,2-diol: This compound has a similar structure but with a benzene ring instead of a furan ring.
4-Chloro-3,5-difluoro-pyridine-2,6-diamine: Another chlorinated compound with different functional groups and a pyridine ring.
Uniqueness
4-Chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one is unique due to its specific combination of functional groups and the presence of a furan ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63025-19-4 |
|---|---|
Molekularformel |
C9H13ClO3 |
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
4-chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one |
InChI |
InChI=1S/C9H13ClO3/c1-8(2,12)5-6(10)9(3,4)13-7(5)11/h12H,1-4H3 |
InChI-Schlüssel |
UGZHDPMOPABYMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C(C(=O)O1)C(C)(C)O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



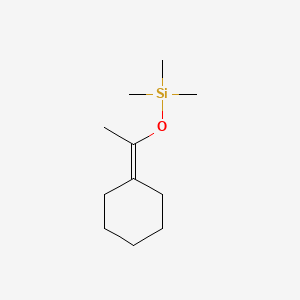
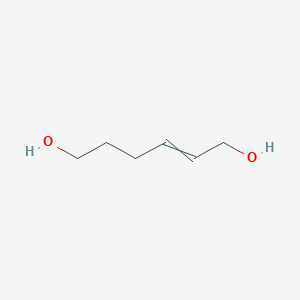
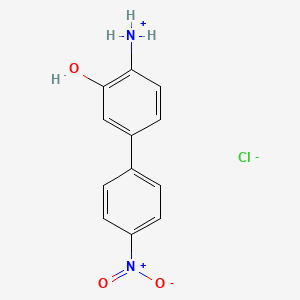
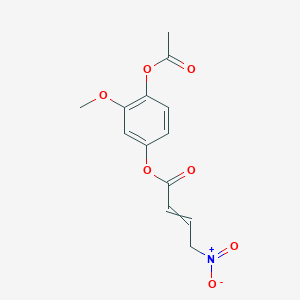
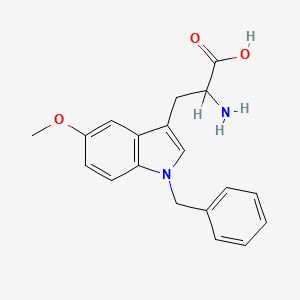
![1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene](/img/structure/B14493959.png)
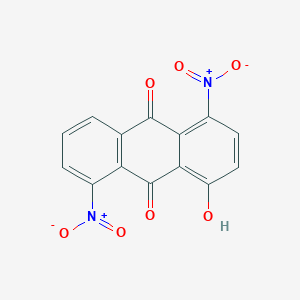
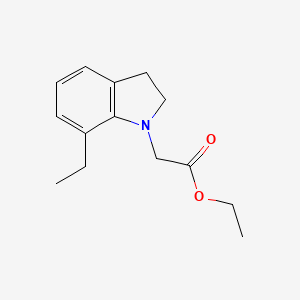
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
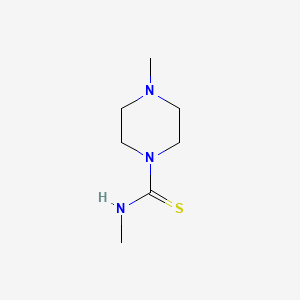
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)

